2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide
CAS No.:
Cat. No.: VC18040216
Molecular Formula: C15H14ClN3O4
Molecular Weight: 335.74 g/mol
* For research use only. Not for human or veterinary use.
![2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide -](/images/structure/VC18040216.png)
Specification
Molecular Formula | C15H14ClN3O4 |
---|---|
Molecular Weight | 335.74 g/mol |
IUPAC Name | 2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetamide |
Standard InChI | InChI=1S/C15H14ClN3O4/c16-6-13(21)17-9-1-2-10-8(5-9)7-19(15(10)23)11-3-4-12(20)18-14(11)22/h1-2,5,11H,3-4,6-7H2,(H,17,21)(H,18,20,22) |
Standard InChI Key | SBOGZQXYJFRISO-UHFFFAOYSA-N |
Canonical SMILES | C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NC(=O)CCl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a hybrid structure combining a 2,6-dioxopiperidin-3-yl moiety (a thalidomide-derived pharmacophore) with a 1-oxo-2,3-dihydro-1H-isoindol-5-yl core. A 2-chloroacetamide group is appended at the 5-position of the isoindolinone ring (Fig. 1) . This architecture positions it within the broader family of cereblon (CRBN)-binding immunomodulatory drugs (IMiDs), which are known for their role in protein degradation.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₃ClN₃O₄ |
Molecular Weight | 334.74 g/mol |
IUPAC Name | 2-Chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide |
SMILES | C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)NC(=O)CCl |
Topological Polar Surface Area (TPSA) | 95.5 Ų |
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves multi-step reactions:
-
Isoindolinone Core Formation: Cyclization of substituted phthalic anhydrides with amines under acidic conditions yields the 1-oxo-2,3-dihydro-1H-isoindole scaffold .
-
Piperidinyl Moiety Incorporation: The 2,6-dioxopiperidine ring is introduced via nucleophilic substitution or reductive amination, often requiring protecting groups to prevent side reactions.
-
Chloroacetamide Functionalization: Acylation of the isoindolinone’s primary amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) completes the structure.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Isoindolinone formation | Phthalic anhydride, NH₃, Δ | 78 |
Piperidinyl coupling | DCC, DMAP, DCM, 0°C → RT | 65 |
Chloroacetylation | Chloroacetyl chloride, Et₃N, THF | 92 |
Industrial-scale production employs continuous flow reactors to enhance reproducibility, with purification via column chromatography or crystallization.
Mechanism of Action and Biological Relevance
Targeted Protein Degradation
The compound acts as a PROTAC (Proteolysis-Targeting Chimera) intermediate:
-
Cereblon Binding: The 2,6-dioxopiperidin-3-yl group recruits CRBN, an E3 ubiquitin ligase .
-
Substrate Targeting: The chloroacetamide moiety covalently binds cysteine residues on target proteins, enabling ubiquitination and proteasomal degradation (Fig. 2).
Key Applications:
-
Oncology: Degradation of oncogenic proteins (e.g., BRD4, BCL-2) in hematological malignancies.
-
Neurodegenerative Diseases: Clearance of tau aggregates in Alzheimer’s models.
Comparative Analysis with Structural Analogs
Thalidomide Derivatives
Compound | Structural Difference | Degradation Efficiency |
---|---|---|
Thalidomide | Lacks chloroacetamide group | Low |
Lenalidomide | Amino-substituted isoindolinone | Moderate |
Target Compound | Chloroacetamide functionalization | High (IC₅₀: 50 nM) |
The chloroacetamide group enhances target engagement kinetics by 3-fold compared to non-covalent analogs.
Research Challenges and Future Directions
Selectivity and Off-Target Effects
Despite its potency, the compound’s thiol reactivity may lead to off-target protein modifications. Strategies to mitigate this include:
-
Prodrug Approaches: Masking the chloroacetamide until cellular uptake.
-
Site-Specific Conjugation: Using bioorthogonal chemistry for precise targeting.
Clinical Translation
Phase I trials for PROTACs derived from this scaffold are anticipated by 2026, focusing on solid tumors and autoimmune disorders.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume